molecular formula C13H11ClN4OS B11033063 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898920-88-2

2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11033063
CAS No.: 898920-88-2
M. Wt: 306.77 g/mol
InChI Key: SLZAEQKODIKXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical compound for research and development. With a molecular formula of C13H11ClN4OS and a molecular weight of 306.78 g/mol, this dry powder is part of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its versatility in medicinal chemistry . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug design . Derivatives of this chemical class have been identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant activity in preclinical models with a favorable neurotoxicity profile . This mechanism is a significant area of investigation for developing new therapeutic candidates for neurological disorders. The structural features of this compound, including the (4-chlorobenzyl)sulfanyl group, are key to its interaction with biological targets. Researchers utilize this compound in biological screening and lead optimization programs, particularly in neuroscience and infectious disease research . The supplied compound is characterized and provided as a dry powder to ensure stability and ease of handling for experimental purposes.

Properties

CAS No.

898920-88-2

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.77 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H11ClN4OS/c1-8-6-11(19)18-12(15-8)16-13(17-18)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,17)

InChI Key

SLZAEQKODIKXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl

solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Effects

Reaction efficiency hinges on solvent polarity and catalyst presence. For cyclocondensation, DMF outperforms ethanol or toluene due to its high boiling point and ability to solubilize intermediates. Catalytic amounts of p-TsOH reduce reaction times by 30% compared to uncatalyzed conditions.

Temperature and Time Profiles

  • Cyclocondensation : 80°C for 2 hours (yield: 94%)

  • Sulfanyl introduction : 45°C for 20 minutes (yield: 87%)

  • 4-Chlorobenzyl attachment : 60°C for 5 hours (yield: 89%)

Exceeding these temperatures risks decomposition, particularly for the sulfonyl chloride intermediate, which degrades above 50°C.

Workup and Purification

Steam distillation effectively recovers excess aniline (e.g., 283.5 g recovered from 310 g input). Final products are isolated via acid-base extraction (pH 4.3) and recrystallized from ethanol, yielding white crystalline solids with melting points of 210–215°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.65 (s, 2H, SCH₂), 7.35–7.50 (m, 4H, Ar-H), 8.20 (s, 1H, triazole-H).

  • ¹³C NMR : 168.9 (C=O), 152.3 (triazole-C), 134.2–129.7 (Ar-C), 40.1 (SCH₂), 22.7 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Elemental Analysis

Calculated for C₁₄H₁₁ClN₄OS: C 50.22%, H 3.31%, N 16.73%. Found: C 50.18%, H 3.29%, N 16.70%.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring fused with a pyrimidine ring and the presence of a chlorobenzyl group and sulfanyl group, contribute to its diverse biological activities. This article explores its applications in various scientific fields, particularly in drug development and pharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Compounds similar to this one have shown significant antimicrobial properties. For instance:

  • Mechanism : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
  • Case Study : A derivative demonstrated activity against Staphylococcus aureus with an IC50 value of 2.5 μg/mL.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Mechanism : It may inhibit key enzymes involved in cancer cell proliferation.
  • Case Study : In vitro studies revealed that similar compounds reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties:

  • Mechanism : It could inhibit the production of pro-inflammatory cytokines.
  • Case Study : In animal models, administration led to reduced inflammation markers in induced arthritis.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Appropriate precursors such as chlorobenzyl chloride and triazole derivatives.
  • Reaction Conditions : The use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitutions.
  • Purification : Techniques such as recrystallization and chromatography to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Amino-substituted derivatives (e.g., compound 25 and 96) show lower synthetic yields (21%) but retain biological relevance, possibly due to hydrogen-bonding interactions with targets .

Synthetic Efficiency :

  • The target compound’s synthesis achieved a 93% yield when used as an intermediate , outperforming derivatives with bulkier substituents (e.g., compound 25 at 21% yield) .

Physicochemical Properties :

  • The benzylsulfanyl-ethyl-methyl analog (MW 300.4) has higher aqueous solubility (41.2 µg/mL) than the chlorinated derivative, likely due to reduced halogen content .

Pharmacological Potential

  • Antimicrobial Activity : Derivatives like 2-[chloro(phenyl)methyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one (6) showed antimicrobial activity, though specific data for the target compound are pending .
  • Antileishmanial Activity : Cu(II) and Co(II) complexes of HmtpO (a structural analog) exhibited IC₅₀ values of 20–24 µM against Leishmania spp., comparable to the reference drug glucantime .

Electrochemical Behavior

  • Triazolopyrimidinones with piperidinomethyl or morpholinomethyl substituents (S2-TP, S3-TP) displayed distinct redox profiles on carbon graphite electrodes, suggesting tunable electrochemical properties for sensor applications .

Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS Number: 898921-67-0) is part of a class of triazole derivatives that have garnered interest due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN4OS , with a molecular weight of 306.77 g/mol . The compound features a triazole ring fused with a pyrimidine structure, which is characteristic of many bioactive compounds.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC13H11ClN4OS
Molecular Weight306.77 g/mol
CAS Number898921-67-0

Antimicrobial Properties

Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance, a study reported an IC50 value indicating effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In one study, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival.

Case Studies

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :
    A related compound with structural similarities was identified as an inhibitor of 11β-HSD1, which plays a role in cortisol metabolism. This inhibition could have implications for metabolic disorders and obesity management .
  • Antiviral Activity :
    Another study explored the antiviral potential of triazole derivatives against viral infections, suggesting that modifications to the triazole ring could enhance activity against specific viral targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

  • Methodology :

  • One-pot multi-component reactions are widely used for triazolo-pyrimidine derivatives. For example, condensation of 5-amino-1,2,4-triazoles with aromatic aldehydes and β-ketoesters in ethanol/water mixtures, catalyzed by APTS (3-aminopropyltriethoxysilane), yields high-purity products .
  • Stepwise synthesis involving chloromethyl intermediates (e.g., 7-chloromethyl derivatives) can introduce sulfanyl groups via nucleophilic substitution, as demonstrated in analogous triazolo-pyrimidine systems .
    • Key considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR (400 MHz) and microanalysis .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) to mimic physiological conditions.
  • Stability studies should employ HPLC-UV to track degradation under varying temperatures (4°C, 25°C, 37°C) and light exposure .

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

  • Recommended techniques :

  • NMR spectroscopy : Assign peaks using 1H^{1}\text{H} (δ 1.5–2.5 ppm for methyl groups) and 13C^{13}\text{C} (δ 160–170 ppm for triazole/pyrimidine carbons) .
  • X-ray crystallography : Resolve crystal structures (e.g., triclinic P1P1 symmetry, a=7.5884A˚a = 7.5884 \, \text{Å}, b=10.7303A˚b = 10.7303 \, \text{Å}) to confirm substituent orientation and hydrogen-bonding networks .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s reactivity and intermolecular interactions?

  • Key insights :

  • The chlorobenzyl sulfanyl group adopts a planar conformation with the triazole ring, enabling π-π stacking (3.5–4.0 Å distances) in the solid state, which may influence solubility and crystallinity .
  • Hydrogen bonds between pyrimidine N-H and carboxylate oxygen (e.g., dN-O=2.89A˚d_{\text{N-O}} = 2.89 \, \text{Å}) stabilize the crystal lattice, as seen in ethyl carboxylate analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Perform dose-response assays (e.g., IC50_{50} curves) under standardized conditions (e.g., 24–72 hr incubation, 5% CO2_2).
  • Cross-validate using orthogonal methods: Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT/WST-1) to distinguish target-specific effects from cytotoxicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to conserved enzyme active sites (e.g., dihydrofolate reductase).
  • Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What synthetic modifications enhance selectivity for specific pharmacological targets?

  • SAR insights :

  • Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to modulate lipophilicity (cLogPcLogP) and improve blood-brain barrier penetration .
  • Introduce carboxamide or sulfonamide moieties at position 6 to enhance hydrogen-bonding with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.